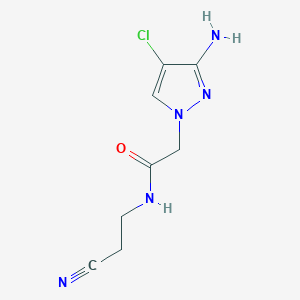
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with amino and chloro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of Amino and Chloro Groups: The amino and chloro substituents can be introduced via electrophilic substitution reactions using reagents such as chlorinating agents and amines.
Acetamide Formation: The final step involves the reaction of the substituted pyrazole with 2-cyanoethylamine under suitable conditions to form the acetamide derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could target the cyano group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, or other nucleophiles in the presence of a base or catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of agrochemicals or materials with specific properties.
作用機序
The mechanism of action of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
類似化合物との比較
Similar Compounds
- 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide
- 2-(3-Amino-4-fluoro-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide
- 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide
Comparison
Compared to its analogs, 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide may exhibit unique properties due to the presence of the chloro substituent, which can influence its reactivity, binding affinity, and overall biological activity. The chloro group can also affect the compound’s solubility and stability.
特性
分子式 |
C8H10ClN5O |
|---|---|
分子量 |
227.65 g/mol |
IUPAC名 |
2-(3-amino-4-chloropyrazol-1-yl)-N-(2-cyanoethyl)acetamide |
InChI |
InChI=1S/C8H10ClN5O/c9-6-4-14(13-8(6)11)5-7(15)12-3-1-2-10/h4H,1,3,5H2,(H2,11,13)(H,12,15) |
InChIキー |
DEFFGHDNWYTLPH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NN1CC(=O)NCCC#N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


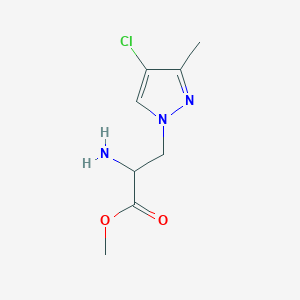
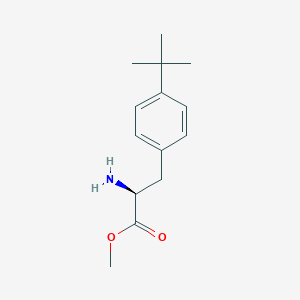
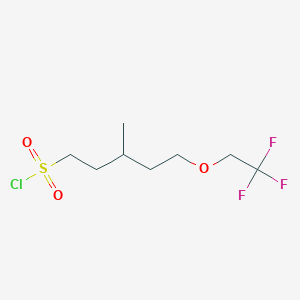
![rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane](/img/structure/B13490312.png)
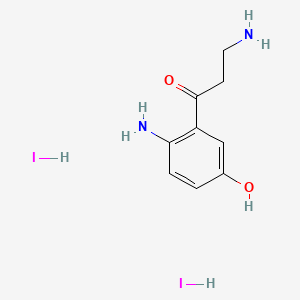
![tert-butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate](/img/structure/B13490318.png)
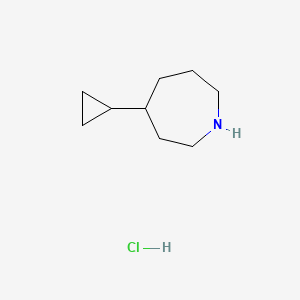
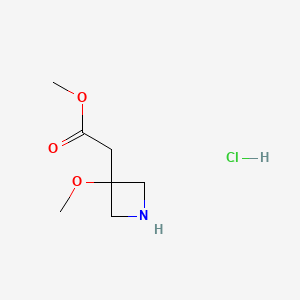
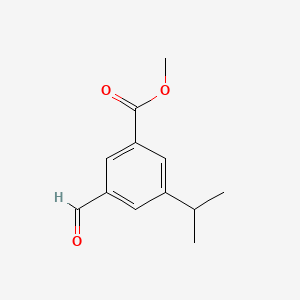

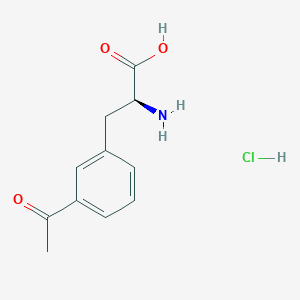
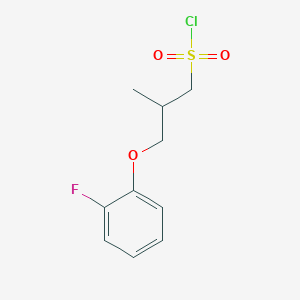
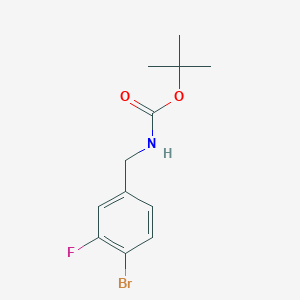
![1-[2-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride](/img/structure/B13490363.png)
